8,8-Difluorodispiro[3.1.36.14]decan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Difluorodispiro[3.1.36.14]decan-2-amine is a chemical compound with the molecular formula C10H16ClF2N and a molecular weight of 223.69 g/mol . It is known for its unique structure, which includes two fluorine atoms and a dispiro arrangement, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of 8,8-Difluorodispiro[3.1.36.14]decan-2-amine involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to introduce the fluorine atoms and form the dispiro structure. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
8,8-Difluorodispiro[3.1.36.14]decan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8,8-Difluorodispiro[3.1.36.14]decan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8,8-Difluorodispiro[3.1.36.14]decan-2-amine involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in its activity, influencing its binding affinity and reactivity. The pathways involved in its mechanism of action are still under investigation, but they are believed to include interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
8,8-Difluorodispiro[3.1.36.14]decan-2-amine can be compared with other similar compounds, such as:
8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine: This compound has a similar structure but with a different functional group.
8,8-Difluorodispiro[3.1.36.14]decan-2-one: This compound differs by having a ketone group instead of an amine.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of fluorine, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H15F2N |
---|---|
Molekulargewicht |
187.23 g/mol |
IUPAC-Name |
8,8-difluorodispiro[3.1.36.14]decan-2-amine |
InChI |
InChI=1S/C10H15F2N/c11-10(12)5-9(6-10)3-8(4-9)1-7(13)2-8/h7H,1-6,13H2 |
InChI-Schlüssel |
BHQQAWXQCBZLEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CC3(C2)CC(C3)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.